3-Acetyl-1,3-thiazolane-2-carbohydrazide

Descripción general

Descripción

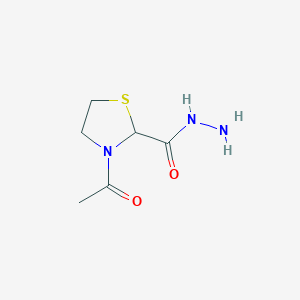

3-Acetyl-1,3-thiazolane-2-carbohydrazide is a chemical compound with the molecular formula C6H11N3O2S It is known for its unique structure, which includes a thiazole ring, an acetyl group, and a carbohydrazide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1,3-thiazolane-2-carbohydrazide typically involves the reaction of thiosemicarbazide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of catalysts and solvents, is essential to enhance the efficiency and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetyl-1,3-thiazolane-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of 3-Acetyl-1,3-thiazolane-2-carbohydrazide and its derivatives as anticancer agents. The compound has been synthesized and tested against various cancer cell lines, demonstrating promising antiproliferative effects.

Case Study: Antiproliferative Effects on Cancer Cell Lines

A series of thiazole derivatives, including this compound, were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.71 | Induction of apoptosis |

| This compound | HepG2 | 6.14 | Cell cycle arrest |

| This compound | A375 | 4.25 | Inhibition of tubulin polymerization |

The structure-activity relationship (SAR) studies indicated that modifications on the thiazole ring significantly influenced the anticancer activity, with electron-withdrawing groups enhancing potency .

Antimicrobial Properties

In addition to its anticancer applications, this compound has shown antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in infectious disease treatment.

Case Study: Antimicrobial Evaluation

A recent study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Pseudomonas aeruginosa | 16 | Strong |

The results indicated that the compound exhibited significant activity against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by this pathogen .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Researchers have identified key structural features that contribute to its biological activity.

Key Findings from SAR Studies

- Thiazole Ring Substituents : Modifications at the 4-position of the thiazole ring have been shown to enhance anticancer activity.

- Hydrazone Formation : The formation of hydrazones from this compound has resulted in derivatives with improved selectivity against cancer cell lines.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on aromatic rings increases cytotoxicity by stabilizing reactive intermediates during metabolic activation .

Mecanismo De Acción

The mechanism of action of 3-Acetyl-1,3-thiazolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring and carbohydrazide moiety play a crucial role in its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed effects.

Comparación Con Compuestos Similares

Thiazole: A heterocyclic compound with a similar ring structure.

Thiosemicarbazide: A precursor in the synthesis of thiazole derivatives.

Ethyl acetoacetate: An intermediate used in the synthesis of various heterocyclic compounds.

Uniqueness: 3-Acetyl-1,3-thiazolane-2-carbohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Actividad Biológica

3-Acetyl-1,3-thiazolane-2-carbohydrazide is a heterocyclic compound characterized by its thiazole ring and hydrazide functional group. Its molecular formula is C₇H₈N₄OS, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with hydrazine derivatives under controlled conditions. Common methods include:

- Refluxing with Acetic Anhydride : This method involves heating thiazolidine derivatives in the presence of acetic anhydride to facilitate acetylation.

- Solvent-Free Reactions : Recent advancements have shown that solvent-free conditions can lead to higher yields and purities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anticonvulsant | Potential anticonvulsant activity |

The biological mechanisms underlying the activity of this compound involve interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : Studies indicate that it may bind to receptors involved in neurotransmission, contributing to its potential anticonvulsant effects.

Case Studies

Several studies have explored the efficacy of this compound:

- Antimicrobial Efficacy Study : A study evaluated its effectiveness against various pathogens using the agar diffusion method. Results showed inhibition zones comparable to standard antibiotics .

- Cytotoxicity Assay : In a study assessing its anticancer potential, this compound demonstrated significant cytotoxicity against human liver carcinoma cells (HepG2), with IC50 values indicating potent activity .

Propiedades

IUPAC Name |

3-acetyl-1,3-thiazolidine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-4(10)9-2-3-12-6(9)5(11)8-7/h6H,2-3,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUFGOOFRWCMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381245 | |

| Record name | 3-Acetyl-1,3-thiazolane-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-18-6 | |

| Record name | 3-Acetyl-2-thiazolidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-1,3-thiazolane-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.